5,6-二氢-4H-咪唑并[4,5,1-ij]喹啉-2(1H)-酮
概述
描述
5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one is a heterocyclic compound that features an imidazoquinoline core
科学研究应用
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its interactions with enzymes and receptors.
Medicine: Explored for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Industry: Used in the development of novel materials with specific electronic or optical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminobenzimidazole with suitable aldehydes or ketones, followed by cyclization in the presence of acid catalysts . The reaction conditions often require refluxing in solvents such as ethanol or acetic acid to facilitate the formation of the imidazoquinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions
5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products
The major products formed from these reactions include various substituted imidazoquinolines, which can exhibit different pharmacological properties depending on the nature and position of the substituents .
作用机制
The mechanism by which 5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one exerts its effects involves binding to specific molecular targets such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological responses. For example, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anti-cancer properties .
相似化合物的比较
Similar Compounds
- Imidazo[1,2-a]pyridines
- Imidazo[1,2-b]pyridazines
- Imidazo[1,2-c]quinazolines
Uniqueness
5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one is unique due to its specific ring fusion and nitrogen arrangement, which confer distinct electronic properties and biological activities compared to other imidazoquinoline derivatives .
生物活性
5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound based on diverse scientific literature.
Chemical Structure and Synthesis
The compound's structure features a fused imidazoquinoline ring system, which is known for its diverse biological activities. Its molecular formula is with a molecular weight of approximately 174.2 g/mol. The synthesis of 5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one typically involves multi-step reactions starting from readily available quinoline derivatives .
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives of 5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one. For instance:
- In vitro studies have demonstrated significant antiproliferative activity against various cancer cell lines. A study reported that certain derivatives exhibited cell inhibition percentages ranging from 40% to over 90% against leukemia and solid tumor lines at a concentration of 10 µM .
Cell Line Type | Cell Inhibition Percentage (%) |
---|---|
Leukemia (CCRF-CEM) | 63.44 |
Non-Small Cell Lung Cancer | 88.04 |
Colon Cancer | 97.72 |
CNS Cancer | 80.07 |
These findings suggest that the compound may induce apoptosis through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .
Dopamine Receptor Agonism
Another significant aspect of the biological activity of this compound is its interaction with dopamine receptors. Research indicates that some derivatives act as potent dopamine agonists, particularly at the D2 receptor subtype. For example, (R)-5,6-Dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine has shown high dopaminergic activity in vivo despite low affinity in in vitro binding assays . This discrepancy highlights the importance of metabolic studies in understanding the pharmacodynamics of these compounds.
Metabolism and Pharmacokinetics
The metabolism of 5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one has been investigated using liver microsomes from different species. Notably:
- N-Demethylation and oxidation processes were observed to yield active metabolites that contribute to the overall pharmacological profile of the parent compound. These metabolites exhibit comparable biological activities to the parent compound, suggesting a complex interplay between structure and activity across species .
Case Studies and Research Findings
Several case studies have illustrated the therapeutic potential of 5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one:
- Cancer Treatment : In a study examining various imidazoquinoline derivatives for their anticancer properties, several compounds showed promising results against multiple cancer types with effective concentrations reported as low as 10 µM.
- Neurological Disorders : The dopaminergic properties suggest potential applications in treating conditions such as Parkinson's disease or schizophrenia. The ability to selectively target dopamine receptors while minimizing side effects could make these compounds valuable in neuropharmacology.
属性
IUPAC Name |
1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-10-11-8-5-1-3-7-4-2-6-12(10)9(7)8/h1,3,5H,2,4,6H2,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUCRHRLZUYTIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)NC(=O)N3C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。